N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide
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Overview
Description
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide is a synthetic organic compound. It features a pyrazolo[3,4-d]pyrimidine core structure, substituted with various groups, making it a molecule of significant interest in various fields of science, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide typically involves multi-step organic reactions, starting with the construction of the pyrazolo[3,4-d]pyrimidine core. Key steps may include:
Formation of the pyrazole ring via cyclization reactions.
Introduction of the chlorophenyl group through electrophilic substitution reactions.
Coupling with propionamide through amidation reactions.
Industrial Production Methods
In industrial settings, the production of this compound might employ continuous flow chemistry techniques, which offer enhanced efficiency, scalability, and safety. Optimized reaction conditions such as temperature, pressure, and the use of catalysts are crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide can undergo various chemical reactions:
Oxidation: Often leads to the formation of corresponding oxides or ketones.
Reduction: Can reduce the pyrazole ring or the chlorophenyl substituent.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride.
Substitution: Halogens, alkyl halides, and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Typically, derivatives of the original molecule with modified functional groups or altered oxidation states.
Scientific Research Applications
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide has diverse applications across various scientific disciplines:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for potential therapeutic applications, such as anti-inflammatory, anticancer, or antiviral agents.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Signal transduction pathways, gene expression modulation, or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide
N-(1-(1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide
Highlighting Uniqueness
The uniqueness of N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group distinguishes it from other analogs, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN7O/c1-3-16(27)23-15-8-11(2)24-26(15)18-14-9-22-25(17(14)20-10-21-18)13-6-4-12(19)5-7-13/h4-10H,3H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYJOKNDGDPNCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=NN1C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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